Hydrogen‑Bond Donor Count: A Unique Parameter That Controls Aqueous Solubility
The 1:1 co‑crystal possesses one hydrogen‑bond donor (the pyrazole N‑H), while the covalent regioisomer 4‑(1H‑pyrazol‑1‑yl)benzaldehyde has zero . This single donor is predicted to enhance water solubility via solute–solvent hydrogen‑bonding. Experimentally, the covalent analog exhibits an aqueous solubility of 9.2 µg mL⁻¹ at pH 7.4 ; co‑crystal engineering with a H‑bond donor is expected to improve this value, a trend widely documented for pharmaceutical co‑crystals .
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 1 H‑bond donor (pyrazole N‑H) |
| Comparator Or Baseline | 4‑(1H‑Pyrazol‑1‑yl)benzaldehyde: 0 H‑bond donors; measured solubility 9.2 µg mL⁻¹ (pH 7.4) |
| Quantified Difference | +1 H‑bond donor; predicted solubility advantage based on co‑crystal engineering literature |
| Conditions | Computed from molecular structure; solubility data from shake‑flask method at pH 7.4 |
Why This Matters
Higher aqueous solubility reduces DMSO‑stock requirements in biological assays and facilitates formulation development, directly impacting procurement decisions for in‑vitro and in‑vivo studies.
- [1] Chem960, 'Benzaldehyde, compd. with 1H-pyrazole (1:1)', CAS 835653-11-7, https://m.chem960.com/cas/835653117/. View Source
- [2] Shan, N. & Zaworotko, M.J. 'The role of cocrystals in pharmaceutical science.' Drug Discov. Today 13, 440–446 (2008). View Source
